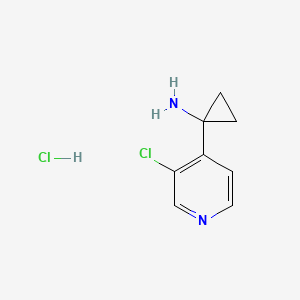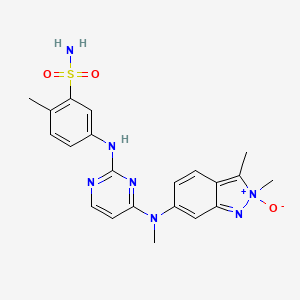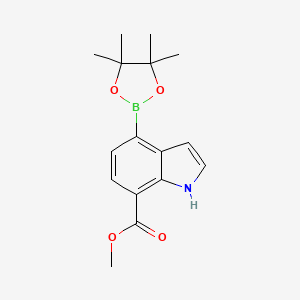
Methyl 5-chloro-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H13ClO2 It is a methyl ester derivative of 5-chloro-4-methylpentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-methylpentanoate can be synthesized through the esterification of 5-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 5-chloro-4-methylpentanoic acid.
Reduction: 5-chloro-4-methylpentanol.
Substitution: Various substituted methyl 5-chloro-4-methylpentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-chloro-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways involving esterases and other enzymes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions.
Comparaison Avec Des Composés Similaires
Methyl pentanoate:
Ethyl pentanoate: The ethyl ester of pentanoic acid, used in similar applications as methyl pentanoate.
Uniqueness: Methyl 5-chloro-4-methylpentanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential for further functionalization compared to its non-chlorinated counterparts.
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
methyl 5-chloro-4-methylpentanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3 |
Clé InChI |
ULAUPLYCIYQKJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)


![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)







